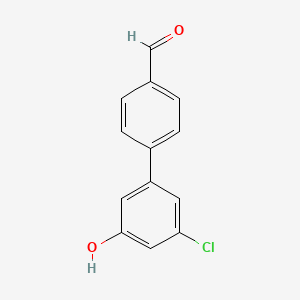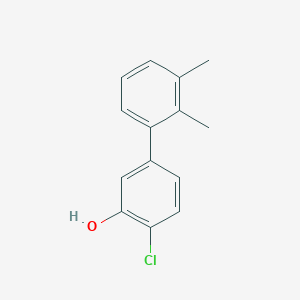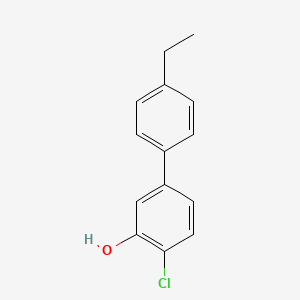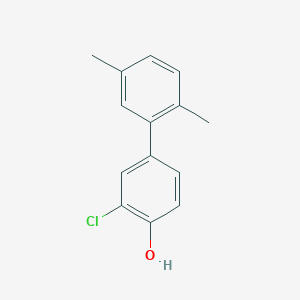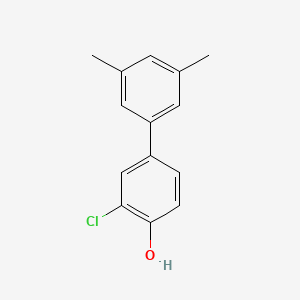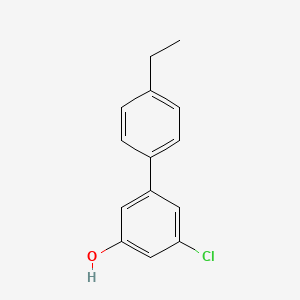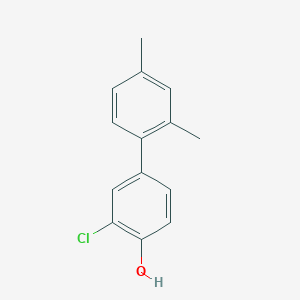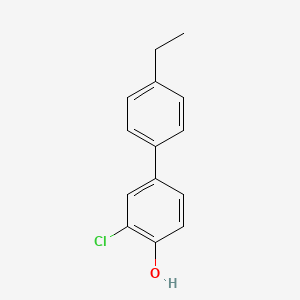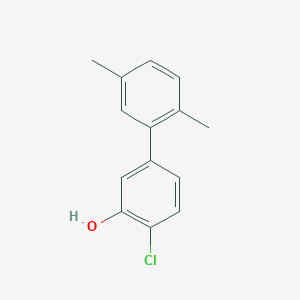
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% (2-Cl-5-DMPP) is a white crystalline solid with a molecular weight of 240.63 g/mol. It is an aromatic compound and is a derivative of phenol. It is soluble in water and ethanol, and insoluble in ether and benzene. 2-Cl-5-DMPP has a wide range of scientific applications, including synthesis, drug development, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has a wide range of scientific applications. It is used in drug development as a starting material for the synthesis of pharmaceuticals. It is also used in biochemical and physiological studies as a model compound for studying the effects of various compounds on cellular processes. Additionally, it is used in the synthesis of other compounds, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% is not fully understood, but it is believed to interact with proteins and lipids in the cell membrane. It is thought to bind to receptor sites on the cell membrane, which then triggers a cascade of biochemical reactions. This leads to the activation of various proteins and enzymes, which in turn leads to changes in the cell’s physiology.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has been studied for its effects on biochemical and physiological processes. It has been found to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate cell growth and differentiation. It has also been shown to inhibit the growth of certain cancer cells, and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory setting. It is also stable at room temperature and does not require special storage conditions. However, it is toxic and should be handled with care. It also has a low solubility in water and ethanol, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-5-(2,5-dimethylphenyl)phenol, 95%. Further studies could be conducted to better understand its mechanism of action and its effects on cell growth and differentiation. Additionally, research could be done to explore its potential applications in drug development and drug delivery. Finally, further studies could be conducted to explore its potential as an anti-inflammatory and anti-oxidant agent.
Métodos De Síntesis
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% can be synthesized in a laboratory setting using a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of phenol with an alkyl halide in the presence of a Lewis acid catalyst. The reaction proceeds in two steps, first forming an intermediate carbocation which then reacts with the phenol to form the desired product.
Propiedades
IUPAC Name |
2-chloro-5-(2,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-10(2)12(7-9)11-5-6-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLPROSQVQEKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685863 |
Source


|
| Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dimethylphenyl)phenol | |
CAS RN |
1261960-82-0 |
Source


|
| Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







